Ketotifen

Catalog No.
S8057522
CAS No.
116655-76-6
M.F
C19H19NOS
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketotifen

CAS Number

116655-76-6

Product Name

Ketotifen

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3

InChI Key

ZCVMWBYGMWKGHF-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1

Solubility

Readily soluble
In water, 15.3 mg/L at 25 °C /Estimated/
7.87e-03 g/L

Canonical SMILES

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1

Description

Crystals (from ethyl acetate). (NTP, 1992)
Ketotifen is an organic heterotricyclic compound that is 4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one which is substituted at position 4 by a 1-methylpiperidin-4-ylidene group. A blocker of histamine H1 receptors with a stabilising action on mast cells, it is used (usually as its hydrogen fumarate salt) for the treatment of asthma, where it may take several weeks to exert its full effect. It has a role as a H1-receptor antagonist and an anti-asthmatic drug. It is an organosulfur heterocyclic compound, an organic heterotricyclic compound, a cyclic ketone, a member of piperidines, an olefinic compound and a tertiary amino compound. It is a conjugate base of a ketotifen(1+).
Ketotifen is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties. It has a similar structure to some other first-generation antihistamines such as [cyproheptadine] and [azatadine]. Ketotifen was first developed in Switzerland in 1970 by Sandoz Pharmaceuticals and was initially marketed for the treatment of anaphylaxis. In the US, it is now used in an over-the-counter ophthalmic formulation for the treatment of itchy eyes associated with allergies, and in Canada a prescription-only oral formulation is available and indicated as an add-on therapy for children with atopic asthma. In addition, oral ketotifen is used in Mexico and across Europe for the treatment of various allergic symptoms and disorders, including urticaria, mastocytosis, and food allergy.
Ketotifen is a Histamine-1 Receptor Inhibitor. The mechanism of action of ketotifen is as a Histamine H1 Receptor Antagonist.
Ketotifen is a cycloheptathiophene derivative with anti-allergic activity. Ketotifen selectively blocks histamine (H1) receptors and prevents the typical symptoms caused by histamine release. This agent also interferes with the release of inflammatory mediators from mast cells involved in hypersensitivity reactions, thereby decreasing chemotaxis and activation of eosinophils.
A cycloheptathiophene blocker of histamine H1 receptors and release of inflammatory mediators. It has been proposed for the treatment of asthma, rhinitis, skin allergies, and anaphylaxis.

Ketotifen is a compound classified as a histamine H1 receptor antagonist and mast cell stabilizer. Its primary chemical structure is represented by the molecular formula C19H19NOSC_{19}H_{19}NOS and a molecular weight of approximately 309.43 g/mol. Originally developed in Switzerland by Sandoz Pharmaceuticals in the 1970s, ketotifen was initially intended for treating anaphylaxis but has since found broader applications in managing allergic conditions such as atopic asthma and allergic conjunctivitis . The compound functions by inhibiting the release of histamine and other inflammatory mediators, thereby alleviating allergic symptoms .

, primarily involving its synthesis and metabolic processes. The synthesis typically involves multi-step reactions starting from benzo[b]thiophen-10-methoxycycloheptanone, using reagents such as Grignard reagents and hydrochloric acid in specific conditions to yield the final product .

In biological systems, ketotifen is extensively metabolized, primarily yielding an N-glucuronide metabolite, which accounts for about 50% of the drug excreted in urine. Other metabolites include N-demethylated nor-ketotifen and a 10-hydroxy derivative, with nor-ketotifen exhibiting similar pharmacological activity to ketotifen itself .

Ketotifen's biological activity is centered around its role as an antihistamine and mast cell stabilizer. It effectively blocks the H1 receptors, leading to decreased vascular permeability and reduced bronchial hyperreactivity. In addition to its antihistaminic properties, ketotifen inhibits the release of leukotrienes and platelet-activating factor, contributing to its efficacy in treating asthma . Clinical studies indicate that ketotifen can significantly improve symptoms associated with asthma and allergic rhinitis by preventing allergen-induced bronchoconstriction and inflammation .

The synthesis of ketotifen can be achieved through several methods. A common approach involves:

  • Grignard Reaction: Utilizing magnesium and a suitable halide in tetrahydrofuran (THF) to form a Grignard reagent.
  • Hydrochloric Acid Treatment: Following the formation of the Grignard reagent, hydrochloric acid is used to facilitate further reactions that yield ketotifen.

Alternative methods include stereoselective synthesis techniques that utilize chiral templates or fractional crystallization for obtaining optically active isomers . Various synthetic routes have been documented, indicating flexibility in producing this compound based on available reagents and desired purity levels.

Ketotifen has several applications primarily in the medical field:

  • Allergic Conditions: It is widely used to treat allergic conjunctivitis and atopic asthma.
  • Pharmaceutical Formulations: Ketotifen fumarate is often formulated into sublingual tablets to enhance bioavailability due to its significant first-pass metabolism when taken orally .
  • Research: Ketotifen is also studied for its potential effects on other conditions involving mast cell activation and inflammatory responses.

Interaction studies involving ketotifen reveal its complex pharmacokinetics due to extensive metabolism. Notably, ketotifen exhibits significant protein binding (approximately 75% bound), which can affect its distribution and efficacy . Additionally, it interacts with various cytochrome P450 enzymes during metabolism, leading to potential drug-drug interactions that may alter its therapeutic effects or increase side effects.

Several compounds share structural or functional similarities with ketotifen. Here are some notable examples:

Compound NameStructural SimilarityPrimary Use
AzelastineSimilar antihistamine structureAllergic rhinitis treatment
OlopatadineAntihistamineAllergic conjunctivitis
LoratadineH1 receptor antagonistAllergic reactions
DiphenhydramineFirst-generation antihistamineAllergy relief

Uniqueness of Ketotifen

Ketotifen stands out due to its dual action as both an antihistamine and a mast cell stabilizer, which differentiates it from many other antihistamines that primarily block histamine receptors without stabilizing mast cells . This unique mechanism enhances its effectiveness in managing chronic allergic conditions compared to other similar compounds.

Physical Description

Crystals (from ethyl acetate). (NTP, 1992)
Solid

Color/Form

Crystals from ethyl acetate

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

309.11873540 g/mol

Monoisotopic Mass

309.11873540 g/mol

Heavy Atom Count

22

Melting Point

304 to 307 °F (NTP, 1992)
152-153 °C
191 °C (fumarate salt)

UNII

X49220T18G

Drug Indication

Administered orally, ketotifen is indicated as an add-on medication in the chronic treatment of mild atopic asthma in children. It is also available as an over-the-counter ophthalmic solution which is indicated for the temporary prevention of itching of the eye due to allergic conjunctivitis.
FDA Label

Therapeutic Uses

Oral ketotifen is indicated as an add-on medication in the chronic treatment of mild atopic asthmatic children. Ketotifen is a prophylactic agent to be used on a continuous basis and is not effective in the acute prevention or treatment of acute asthma attacks. /Not commercially available in US/
Ophthalmic ketotifen is indicated for the temporary prevention of itching of the eye due to allergic conjunctivitis. /Included in US product labeling/

Mechanism of Action

The precise mechanism(s) through which ketotifen exerts its therapeutic effects are unclear. Ketotifen is a potent and non-competitive antagonist of H1 histamine receptors, which is likely to be a significant contributor to its anti-allergic activity. In addition, ketotifen stabilizes mast cells and has demonstrated _in vitro_ the ability to inhibit the release of allergic and inflammatory mediators such as histamine, leukotrienes C4 and D4 (i.e. SRS-A), and platelet-activating factor (PAF). Other _in vivo_ observations thought to contribute to ketotifen's efficacy in asthma include the inhibition of various PAF-mediated processes (e.g. airway hyperreactivity, eosinophil and platelet accumulation in the airways), prevention of leukotriene-induced bronchoconstriction, and suppression of eosinophil priming.
Ketotifen is a non-bronchodilator antiasthmatic drug which inhibits the effects of certain endogenous substances known to be inflammatory mediators, and thereby exerts antiallergic activity. Ketotifen possesses a powerful and sustained non-competitive histamine (H1) blocking property. Ketotifen's antihistamine (H1) effect seems to be distinct from it antiallergic properties. Properties of ketotifen which may contribute to its antiallergic activity and its ability to affect the underlying pathology of asthma include: In Vivo results: Inhibition of the development of airway hyperreactivity associated with activation of platelets by PAF (Platelet Activating Factor) or caused by neural activation following the use of sympathomimetic drugs or the exposure to allergen; inhibition of PAF-induced accumulation of eosinophils and platelets in the airways; suppression of the priming of eosinophils by human recombinant cytokines and thereby suppression of the influx of eosinophils into inflammatory loci; antagonism of bronchoconstriction due to leukotrienes. In Vitro results: inhibition of the release of allergic mediators such as histamine, leukotrienes C4 and D4 (SRS-A) and PAF. /Ketotifen fumarate (systemic)/

Vapor Pressure

4.2X10-8 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Following oral administration, absorption is relatively quick (with a Tmax of ~3 hours) and nearly complete as judged by plasma concentrations and urinary excretion levels - despite this, oral bioavailability is only ~50% due to a significant first-pass effect in the liver.
More than 60% of an administered dose is excreted in the urine, primarily as metabolites - of this material, <1% is found as unchanged drug, while the glucuronide and pharmacologically active nor-ketotifen metabolites account for 50% and 10%, respectively.
Within 48 hours, urinary excretion amounts to 1% as unchanged drug and 60% to 70% as metabolites. Clearance is higher in children. /Ketotifen fumarate/
Following oral administration absorption is at least 60% ... The rate of absorption is rapid with an absorption half life of 1 hour. Bioavailability is about 50%, due to a large first pass effect. Bioavailability is not affected by the intake of food. /Ketotifen fumarate/
... A study conducted with 15 healthy volunteers dosed bilaterally with ketotifen fumarate ophthalmic solution twice daily for 14 days demonstrated plasma concentrations generally below the quantitation limit of assay (< 20 pg/mL). /Ketotifen fumarate/
It is not known whether ophthalmic ketotifen is absorbed in sufficient quantities to be distributed into human breast milk. However, it has been found in the milk of nursing rats following oral administration. /Ketotifen fumarate/
For more Absorption, Distribution and Excretion (Complete) data for KETOTIFEN (7 total), please visit the HSDB record page.

Metabolism Metabolites

Ketotifen is extensively metabolized in humans and three distinct metabolites have been detected in human urine. The main metabolite is the N-glucuronide, comprising roughly 50% of urinary drug product, with the N-demethylated nor-ketotifen and the 10-hydroxyl derivative comprising 2% and <1%, respectively. Nor-ketotifen appears to be equally as active as its parent drug, though the clinical relevance of this is unclear given the relatively small proportion in which nor-ketotifen is found in the plasma. Formation of the N-glucuronide metabolite is carried out by several UGT enzymes, including UGT1A3, UGT1A4, and UGT2B10.
The main metabolite found in both plasma and urine is the inactive ketotifen-N-glucuronide. Nor-ketotifen, the N-demethylated metabolite, and the 10-hydroxyl derivative are the only other metabolites detectable in human urine. Both the 10-hydroxyl derivative and N-glucuronide conjugate may reform the intact product by in vivo reversibility. The pattern of metabolism in children over the age of 3 years is the same as in adults, but the clearance is higher in children. /Ketotifen fumarate (systemic)/
Ketotifen has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[1-methyl-4-(8-oxo-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-ium-1-yl]oxane-2-carboxylic acid and Ketotifen N-glucuronide.

Associated Chemicals

Ketotifen fumarate;34580-14-8

Drug Warnings

Ketotifen should not be used to treat contact lens related irritation. /Ketotifen fumarate/
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Symptoms of central nervous system stimulation, such as excitation, irritability, insomnia, and nervousness have been observed, particularly in children. /Ketotifen fumarate (systemic)/
For patients with diabetes: Recognizing that ketotifen syrup contains 4 g of carbohydrate in every 5 mL; glucose concentrations may be affected. /Ketotifen fumarate (systemic)/
For more Drug Warnings (Complete) data for KETOTIFEN (9 total), please visit the HSDB record page.

Biological Half Life

Ketotifen clearance is biphasic - the half-life of the distribution phase is approximately 3-5 hours and the half-life of the elimination phase is 22 hours.
Distribution: 3 to 5 hours. Elimination: 21 hours. /Ketotifen fumarate (systemic)/
... The rate of absorption /following oral administration/ is rapid with an absorption half life of 1 hour.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Preparation: J.P. Bourquin, DE 2111071 coresponding to US 3682930 (1971, 1972 both to Sandoz)
Information available in 2004 indicated that Ketotifen was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Bahrain, Brazil, Chile, Colombia, Dominican Republic, Ecuador, Egypt, Iraq, Jordan, Kuwait, Lebanon, Libyan Arab Jamahiriya, Luxembourg, New Zealand, Oman, Poland, Qatar, Romania, Saudi Arabia, Singapore, Spain, Sudan, Syrian Arab Republic, Thailand, Tunisia, Turkey, United Arab Emirates, Yemen, Yugoslavia
Information available in 2004 indicated that Ketotifen fumarate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Austria, Bahamas, Bahrain, Bangladesh, Barbados, Belgium, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Cyprus, Czech Republic, Denmark, Dominican Republic, Ecuador, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Iraq, Ireland, Israel, Italy, Jamaica, Jordan, Kenya, Libyan Arab Jamahiriya, Luxembourg, Malaysia, Malta, Mexico, Netherlands, Netherlands Antilles, New Zealand, Nicaragua, Nigeria, Norway, Oman, Panama, Poland, Portugal, Qatar, Romania, Russian Federation, Saudi Arabia, Singapore, Slovenia, South Africa, Spain, Sudan, Sweden, Switzerland, Thailand, Turkey, United Arab Emirates, United Kingdom, United Republic of Tanzania, USA, Yemen, Zimbabwe (1,2) /Ketotifen fumarate/

Interactions

Concurrent use /of alcohol, antihistamines, hypnotics, or sedatives/ with /oral/ ketotifen may potentiate the CNS depressant effects of these medications. /Ketotifen fumarate/
Concomitant use /of oral antidiabetic agents/ with /oral/ ketotifen may result in reversible thrombocytopenia ... /Ketotifen fumarate/
... Ketotifen (4 mg/kg) co-administered with conventional antiepileptic drugs impaired motor coordination in mice treated with valproate, phenobarbital or diphenylhydantoin.
...Ketotifen reduced the protection offered by carbamazepine and elevated the adverse activity of diphenylhydantoin, phenobarbital and valproate /in mice/.

Dates

Modify: 2023-11-23

Ketotifen in Over-the-Counter Products Is a Contact Allergen

Whitney Blackwell, Ponciano Cruz Jr
PMID: 32665519   DOI: 10.1097/DER.0000000000000586

Abstract




Disease Course and Treatment Response of Eosinophilic Gastrointestinal Diseases in Children With Liver Transplantation: Long-Term Follow-Up

Elif Ozdogan, Latife Doganay, Demet Can, Cigdem Arikan
PMID: 33065587   DOI: 10.14309/ajg.0000000000000934

Abstract

To describe the clinical and laboratory profile, natural course, treatment outcome, and risk factors of posttransplant esophageal and nonesophageal eosinophilic gastrointestinal disorders (EGIDs).
All children (aged <18 years) who underwent liver transplantation, between 2011 and 2019, in a single transplant center with a follow-up period of 1 year or more posttransplant and with a history of posttransplant endoscopic evaluation were included in this study.
During the study period, 89 children met the inclusion criteria. Patients were followed for a median of 8.0 years. A total of 39 (44%) patients were diagnosed with EGID after transplantation. Of these, 29 (33%) had eosinophilic esophagitis (EoE), and 10 (11%) had eosinophilic gastritis, gastroenteritis or enterocolitis. In comparison with the non-EGID group, patients with EGID were younger at transplant (P ≤ 0.0001), transplanted more frequently due to biliary atresia (P ≤ 0.0001), and had higher rates of pretransplant allergy (P = 0.019). In the posttransplant period, they had higher rates of mammalian Target of Rapamycin inhibitor use (P = 0.006), Epstein-Barr virus viremia (P = 0.03), post-transplant lymphoproliferative disease (P = 0.005), and allergen sensitization (P ≤ 0.0001). In regression analysis, young age at transplant, age at diagnosis, pretransplant atopic dermatitis, and post-transplant lymphoproliferative disease were associated with an increased risk of EGID or EoE. Laboratory abnormalities such as anemia (P = 0.007), thrombocytosis (P = 0.012), and hypoalbuminemia (P = 0.031) were more commonly observed in the eosinophilic gastritis, gastroenteritis or enterocolitis group than in the EoE group. Following treatment, most patients had symptomatic resolution at 3 months and histologic resolution at 6 months postdiagnosis. Among the patients who had 5 years of follow-up, none recurred.
EGID is a common posttransplant diagnosis, which seems to affect patients who are transplanted earlier and who have pretransplant atopy. Posttransplant EGID is responsive to treatment, but as histologic remission occurs after symptomatic resolution, the decision to perform control endoscopy should be delayed.


Mechanistic Studies of the Antiallergic Activity of

Nur Zahirah Abd Rani, Kok Wai Lam, Juriyati Jalil, Hazni Falina Mohamad, Mohd Shukri Mat Ali, Khairana Husain
PMID: 33525733   DOI: 10.3390/molecules26030695

Abstract

Schum. & Thonn. (Phyllanthaceae) is a medicinal plant that is commonly used to treat diseases such as asthma, diabetes, and anemia. This study aimed to examine the antiallergic activity of
extract and its compounds. The antiallergic activity was determined by measuring the concentration of allergy markers release from rat basophilic leukemia (RBL-2H3) cells with ketotifen fumarate as the positive control. As a result,
did not stabilize mast cell degranulation but exhibited antihistamine activity. The antihistamine activity was evaluated by conducting a competition radioligand binding assay on the histamine 1 receptor (H1R). Four compounds were identified from the high performance liquid chromatography (HPLC) analysis which were phyllanthin (1), hypophyllanthin (2), niranthin (3), and corilagin (4). To gain insights into the binding interactions of the most active compound hypophyllanthin (2), molecular docking was conducted and found that hypophyllanthin (2) exhibited favorable binding in the H1R binding site. In conclusion, P. amarus and hypophyllanthin (2) could potentially exhibit antiallergic activity by preventing the activation of the H1 receptor.


Ketotifen, mast cells and NF1 cutaneous neurofibromas: Compelling human data

César Bimbi, Vincent M Riccardi, Dimitra Koumoundourou, Georgia Kyriakou
PMID: 32449281   DOI: 10.1111/dth.13670

Abstract




PrEvention of Posttraumatic contractuRes with Ketotifen 1 (PERK 1): A Randomized Clinical Trial

Kevin A Hildebrand, Prism S Schneider, Nicholas G H Mohtadi, Ayoola Ademola, Neil J White, Alexandra Garven, Richard E A Walker, Tolulope T Sajobi, PERK 1 Investigators
PMID: 32639394   DOI: 10.1097/BOT.0000000000001878

Abstract

To assess the use of ketotifen fumarate (KF) to reduce posttraumatic contractures after elbow fractures and/or dislocations.
Randomized clinical trial.
Three hospitals in Calgary, Canada, including one Level 1 trauma center.
Adults (n = 151) sustaining operative or nonoperatively managed isolated distal humerus or proximal radius ± ulna fractures or elbow dislocations within 7 days of injury.
KF 5 mg (n = 74) or lactose placebo (PL, n = 77) orally twice daily for 6 weeks.
Primary outcome elbow flexion-extension arc range of motion (ROM) at 12 weeks postrandomization. Safety measures including serious adverse events and radiographic fracture line disappearance from 2 to 52 weeks postrandomization.
The elbow ROM (mean, confidence interval) was not significantly different between KF (122 degrees, 118-127 degrees) and PL (124 degrees, 119-130 degrees) groups (P = 0.56). There was a significant difference in elbow ROM at 12 weeks postrandomization comparing operative (117 degrees, 112-122 degrees) versus nonoperative groups (128 degrees, 124-133 degrees) irrespective of intervention (P = 0.0011). There were 11 serious adverse events (KF = 6, PL = 5) that were those expected in an elbow fracture population potentially taking KF. There was no statistically significant difference in the rates of these events between the groups. The disappearance of fracture lines over the course of time was similar between groups. There was one nonunion in each group.
In a population of operative and nonoperatively managed elbow fractures and/or dislocations KF did not reduce posttraumatic contractures. The administration of KF in this population was not found to result in a significantly higher number of major adverse events when compared with placebo.
Therapeutic Level I. See Instructions for Authors for a complete description of levels of evidence.


Clinical efficacy and safety of ketotifen in treating irritable bowel syndrome with diarrhea

Jing Wang, Yucheng Wang, Haibin Zhou, Weigang Gu, Xia Wang, Jianfeng Yang
PMID: 32317585   DOI: 10.1097/MEG.0000000000001737

Abstract

The aim of the study was to investigate the clinical efficacy and safety of ketotifen for the treatment of irritable bowel syndrome with diarrhea (IBS-D).
A total of 108 enrolled IBS-D patients were randomly divided into a ketotifen group (n = 55) and a control (placebo) group (n = 53). The patients in the ketotifen group received ketotifen tablets (1 mg, oral) two times daily; patients in the control group received oral placebo for 8 weeks. Before and after 8 weeks of treatment, gastrointestinal symptoms, anorectal sensory function and the number and activity status of mast cells were assessed for both groups.
(1) The overall effective rate of gastrointestinal symptom improvement in the ketotifen group was significantly higher than that in the control group (76.4 vs. 37.7%, P < 0.001). (2) First sensation, defecation urgency and discomfort/pain threshold in the ketotifen group improved significantly after treatment (P < 0.05); no significant changes were observed in the control group (P > 0.05). (3) In the ketotifen group, the number of mast cells in the terminal ileum decreased, and the percentages of degranulated mast cells in the sigmoid colon, ascending colon and terminal ileum decreased significantly after treatment compared with before treatment; these differences were statistically significant (P < 0.01). In the control group, the number of mast cells and the percentages of degranulated mast cells in various sites did not change significantly before and after treatment (P > 0.05). (4) Six patients (10.9%) in the ketotifen group experienced drowsiness and fatigue, but the symptoms disappeared after 1 week of treatment.
Ketotifen significantly alleviated gastrointestinal symptoms and improved visceral hypersensitivity in patients with IBS-D. The therapeutic effect of ketotifen is related to a reduced number and decreased activity of mast cells in the intestinal mucosa, especially in the terminal ileum.


Functional observation after morphine withdrawal: effects of SJP-005

Joris C Verster, Andrew Scholey, Thomas A Dahl, Jacqueline M Iversen
PMID: 33555386   DOI: 10.1007/s00213-021-05771-5

Abstract

SJP-005 (ketotifen and ibuprofen) is being developed as a potential new treatment for opioid withdrawal. Three studies were conducted to evaluate the early phase (acute, day 1) and late phase (days 2-12) effects of SJP-005 on discontinuation-induced morphine withdrawal.
Sprague-Dawley rats received subcutaneous morphine twice daily for 18 days and ceased on day 19. Twice daily, oral dosages of placebo or SJP-005 (1 mg/kg ketotifen and 15 mg/kg ibuprofen) were administered starting 4 days before (study 1), 2 days before (study 2), or immediately after (study 3) morphine cessation. Functional observations were made up to 12 h after treatment cessation on day 19 (early phase), and immediately after treatment on days 20-30 (late phase). Treatment effects (mean overall score, and individual symptoms) were compared with placebo using ANOVA, and Tukey's tests in case of multiple comparisons.
Across the studies, the number of withdrawal signs on day 19 (early phase) and days 20-30 (late phase) was lower with SJP-005 compared with placebo. The effects of SJP-005 when treatment was initiated 2 days before morphine cessation by discontinuation were most pronounced and statistically significant in the late phase (F
= 14.10, p = 0.001). In particular, a significant reduction was observed in hypersensitivity to touch (F
= 13.65, p = 0.002). A 50% reduction in withdrawal symptoms was observed 9.0 days after placebo versus 4.5 days after SJP-005. After 9.0 days, all withdrawal symptoms were absent in the SJP-005 group, while symptoms in the placebo group were still evident on day 18.
Compared to placebo, SJP-005 significantly reduced the incidence and duration of discontinuation-induced morphine withdrawal symptoms when treatment was initiated 2 days before morphine cessation.


In Vitro Assessment of the Antiviral Activity of Ketotifen, Indomethacin and Naproxen, Alone and in Combination, against SARS-CoV-2

Pantea Kiani, Andrew Scholey, Thomas A Dahl, Lauren McMann, Jacqueline M Iversen, Joris C Verster
PMID: 33810356   DOI: 10.3390/v13040558

Abstract

The 2019 coronavirus infectious disease (COVID-19) is caused by infection with the new severe acute respiratory syndrome coronavirus (SARS-CoV-2). Currently, the treatment options for COVID-19 are limited. The purpose of the experiments presented here was to investigate the effectiveness of ketotifen, naproxen and indomethacin, alone or in combination, in reducing SARS-CoV-2 replication. In addition, the cytotoxicity of the drugs was evaluated. The findings showed that the combination of ketotifen with indomethacin (SJP-002C) or naproxen both reduce viral yield. Compared to ketotifen alone (60% inhibition at EC
), an increase in percentage inhibition of SARS-CoV-2 to 79%, 83% and 93% was found when co-administered with 25, 50 and 100 μM indomethacin, respectively. Compared to ketotifen alone, an increase in percentage inhibition of SARS-CoV-2 to 68%, 68% and 92% was found when co-administered with 25, 50 and 100 μM naproxen, respectively. For both drug combinations the observations suggest an additive or synergistic effect, compared to administering the drugs alone. No cytotoxic effects were observed for the administered dosages of ketotifen, naproxen, and indomethacin. Further research is warranted to investigate the efficacy of the combination of ketotifen with indomethacin (SJP-002C) or naproxen in the treatment of SARS-CoV-2 infection in humans.


Reduction of arthrofibrosis utilizing a collagen membrane drug-eluting scaffold with celecoxib and subcutaneous injections with ketotifen

Afton K Limberg, Meagan E Tibbo, Christopher G Salib, Alex R McLaury, Travis W Turner, Charlotte E Berry, Anthony G Jay, Jodi M Carter, Brad Bolon, Daniel J Berry, Mark E Morrey, Joaquin Sanchez-Sotelo, Andre J van Wijnen, Matthew P Abdel
PMID: 32134136   DOI: 10.1002/jor.24647

Abstract

The dense formation of abnormal scar tissue after total knee arthroplasty results in arthrofibrosis, an unfortunate sequela of inflammation. The purpose of this study was to use a validated rabbit model to assess the effects on surgically-induced knee joint contractures of two combined pharmacological interventions: celecoxib (CXB) loaded on an implanted collagen membrane, and subcutaneously (SQ) injected ketotifen. Thirty rabbits were randomly divided into five groups. The first group received no intervention after the index surgery. The remaining four groups underwent intra-articular implantation of collagen membranes loaded with or without CXB at the time of the index surgery; two of which were also treated with SQ ketotifen. Biomechanical joint contracture data were collected at 8, 10, 16, and 24 weeks. At the time of necropsy (24 weeks), posterior capsule tissue was collected for messenger RNA and histopathologic analyses. At 24 weeks, there was a statistically significant increase in passive extension among rabbits in all groups treated with CXB and/or ketotifen compared to those in the contracture control group. There was a statistically significant decrease in COL3A1, COL6A1, and ACTA2 gene expression in the treatment groups compared to the contracture control group (P < .001). Histopathologic data also demonstrated a trend towards decreased fibrous tissue density in the CXB membrane group compared to the vehicle membrane group. The present data suggest that intra-articular placement of a treated collagen membrane blunts the severity of contracture development in a rabbit model of arthrofibrosis, and that ketotifen and CXB may independently contribute to the prevention of arthrofibrosis. Statement of clinical significance: Current literature has demonstrated that arthrofibrosis may affect up to 5% of primary total knee arthroplasty patients. For that reason, novel pharmacologic prophylaxis and treatment modalities are critical to mitigating reoperations and revisions while improving the quality of life for patients with this debilitating condition.


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